3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one
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Overview
Description
3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one is a chemical compound with the molecular formula C15H11NO3 and a molecular weight of 253.25 g/mol It is known for its unique structure, which includes a benzofuran ring fused with a benzene ring and an aniline derivative
Preparation Methods
The synthesis of 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one typically involves the condensation of 2-hydroxyaniline with 2-benzofuran-1(3H)-one under specific reaction conditions . The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Scientific Research Applications
3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, including antioxidant and anti-inflammatory activities .
Comparison with Similar Compounds
3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one can be compared with similar compounds such as:
2-benzofuran-1(3H)-one: Lacks the aniline derivative, resulting in different chemical properties and reactivity.
2-hydroxyaniline: Does not contain the benzofuran ring, leading to different biological activities.
Quinone derivatives: Formed through oxidation of the compound, these derivatives have distinct chemical and biological properties
Properties
IUPAC Name |
3-[(2-hydroxyphenyl)iminomethyl]-2-benzofuran-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c17-13-8-4-3-7-12(13)16-9-14-10-5-1-2-6-11(10)15(18)19-14/h1-9,17-18H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEZWBQTMZAFGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=C3C=CC=CC3=C(O2)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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